Pyrimethamine-d3 is classified as a synthetic organic compound. It is typically synthesized from its parent compound, pyrimethamine, through specific chemical reactions that incorporate deuterium. The molecular formula for pyrimethamine-d3 is , where represents deuterium. The compound's unique isotopic labeling makes it valuable in research settings, particularly in studies involving drug metabolism and pharmacokinetics.
The synthesis of pyrimethamine-d3 involves several key steps:
The reaction typically occurs under controlled conditions that favor the formation of the desired isotopically labeled product while minimizing byproducts.
Pyrimethamine-d3 retains the core structure of pyrimethamine but includes three deuterium atoms. The molecular structure can be represented as follows:
Pyrimethamine-d3 can undergo various chemical transformations:
Common reagents used in these reactions include halogenating agents (e.g., chlorine or bromine) for substitution reactions .
Pyrimethamine-d3 primarily inhibits dihydrofolate reductase (DHFR), an enzyme critical for folate metabolism. The mechanism involves:
These properties suggest that pyrimethamine-d3 has suitable characteristics for both laboratory analysis and potential therapeutic applications.
Pyrimethamine-d3 is primarily used in research settings, particularly for:
Pyrimethamine-d3 is a deuterium-labeled analog of pyrimethamine (C₁₂H₁₃ClN₄), where three hydrogen atoms in the ethyl group (–CH₂CH₃) are replaced by deuterium (D), yielding the molecular formula C₁₂H₁₀D₃ClN₄ and a molecular weight of 251.73 g/mol (compared to 248.71 g/mol for unlabeled pyrimethamine) [3] [4] [6]. The isotopic labeling occurs specifically at the terminal methyl group (–CD₃), preserving the core 2,4-diamino-5-(4-chlorophenyl)pyrimidine structure [4] [7]. This targeted deuteration minimizes structural perturbations while enabling precise tracking of the molecule in experimental settings. The CAS registry number for Pyrimethamine-d3 is 1189936-99-9, distinguishing it from unlabeled pyrimethamine (CAS 58-14-0) [3] [6].
Structural Features:
Deuterium incorporation employs precursor-directed synthesis to ensure regioselective labeling:
Step 1: Synthesis of Deuterated Nitrile Intermediate4-Chlorophenylacetonitrile reacts with deuterated ethyl propionate (CD₃CD₂COOC₂H₅) and potassium tert-butoxide in tetrahydrofuran (THF). This Claisen condensation yields 2-(4-chlorophenyl)-3-oxopentanenitrile-d₃ (81% yield) [9].
Step 2: Enol Ether FormationThe nitrile intermediate undergoes acid-catalyzed (H₂SO₄) reaction with 2-methylpropan-1-ol in toluene, forming 2-(4-chlorophenyl)-3-(2-methylpropoxy)pent-2-enenitrile-d₃ (80.6% yield). Dean-Stark apparatus removes water to drive equilibrium [9].
Step 3: Guanidine CyclizationThe enol ether reacts with guanidine hydrochloride in ethanol under reflux, cyclizing to form Pyrimethamine-d3. Purification via recrystallization achieves >98% isotopic purity [9].
Key Considerations:
Pyrimethamine-d3 shares most properties with its non-deuterated counterpart but exhibits subtle differences due to isotopic mass effects:
Table 1: Physicochemical Properties of Pyrimethamine-d3
Property | Pyrimethamine-d3 | Pyrimethamine |
---|---|---|
Melting Point | 233–234°C | 233–234°C |
Solubility in DMSO | 20 mg/mL (79.45 mM) | 25 mg/mL (100.5 mM) |
Solubility in Methanol | Slightly soluble | Moderately soluble |
Storage Stability | -20°C under N₂ (6 months) | Room temperature |
Hygroscopicity | Low | Low |
Stability Insights:
Solubility Notes:
Analytical Characterization and Quality Control
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 102770-00-3
CAS No.: 106717-30-0
CAS No.: